

Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization

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Compound of Interest		
Compound Name:	MC-Val-Cit-PAB-VX765	
Cat. No.:	B1191799	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1] An ADC consists of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker.[2] The efficacy of an ADC is critically dependent on a multi-step process that begins with the binding of the antibody to its cell surface antigen, followed by the internalization of the ADC-antigen complex.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved and the payload is released to induce cell death.[3]

Given that not all antibodies internalize upon binding, the rate and extent of internalization are crucial parameters that dictate the therapeutic efficacy of an ADC.[2] Therefore, robust and quantitative methods to assess antibody internalization are essential in the early stages of ADC development to select optimal antibody candidates.[4] Flow cytometry is a high-throughput and quantitative technique well-suited for this purpose, offering a significant advantage over more time-consuming methods like microscopy.

This application note provides detailed protocols for two common flow cytometry-based methods to analyze ADC internalization: the pH-sensitive dye assay and the quench-based assay.



Pathways of ADC Internalization

The primary mechanism for the entry of most ADCs into cells is receptor-mediated endocytosis. [2][5] This process can be broadly categorized into clathrin-mediated and clathrin-independent pathways.[2]

- Clathrin-Mediated Endocytosis (CME): This is the most well-characterized pathway for receptor internalization.[5] Upon ADC binding, the ADC-receptor complexes accumulate in clathrin-coated pits on the plasma membrane.[6] These pits invaginate and pinch off to form clathrin-coated vesicles that transport the ADC into the early endosomes.[6]
- Clathrin-Independent Endocytosis: This includes pathways such as caveolae-mediated endocytosis and macropinocytosis.[2][6] Caveolae are small, flask-shaped invaginations of the plasma membrane that can also internalize ADCs.[6]

Following internalization, the vesicles mature into late endosomes and ultimately fuse with lysosomes.[7] The acidic environment of the lysosome facilitates the degradation of the antibody and cleavage of the linker, releasing the cytotoxic payload into the cytoplasm.[3]

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- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191799#flow-cytometry-analysis-of-adcinternalization]

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